molecular formula C22H29N3S B14336269 10-(3-(4-Isopropyl-1-piperazinyl)propyl)phenothiazine CAS No. 97921-94-3

10-(3-(4-Isopropyl-1-piperazinyl)propyl)phenothiazine

Cat. No.: B14336269
CAS No.: 97921-94-3
M. Wt: 367.6 g/mol
InChI Key: CWWKIAKUQABPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(3-(4-Isopropyl-1-piperazinyl)propyl)phenothiazine is a phenothiazine derivative known for its significant pharmacological properties. Phenothiazines are a class of compounds widely used in medicinal chemistry due to their diverse biological activities, including antipsychotic, antiemetic, and antihistaminic effects .

Preparation Methods

The synthesis of 10-(3-(4-Isopropyl-1-piperazinyl)propyl)phenothiazine typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with 3-chloropropyl isopropylpiperazine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

10-(3-(4-Isopropyl-1-piperazinyl)propyl)phenothiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazines .

Scientific Research Applications

10-(3-(4-Isopropyl-1-piperazinyl)propyl)phenothiazine has a wide range of scientific research applications:

Properties

CAS No.

97921-94-3

Molecular Formula

C22H29N3S

Molecular Weight

367.6 g/mol

IUPAC Name

10-[3-(4-propan-2-ylpiperazin-1-yl)propyl]phenothiazine

InChI

InChI=1S/C22H29N3S/c1-18(2)24-16-14-23(15-17-24)12-7-13-25-19-8-3-5-10-21(19)26-22-11-6-4-9-20(22)25/h3-6,8-11,18H,7,12-17H2,1-2H3

InChI Key

CWWKIAKUQABPFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.